molecular formula C15H16O2 B1387107 [2-(3,4-Dimethylphenoxy)phenyl]methanol CAS No. 1039866-07-3

[2-(3,4-Dimethylphenoxy)phenyl]methanol

Cat. No.: B1387107
CAS No.: 1039866-07-3
M. Wt: 228.29 g/mol
InChI Key: CLYOOVJJKBDVED-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethylphenoxy)phenyl]methanol is a benzyl alcohol derivative featuring a phenyl ring substituted with a methanol group at the benzylic position and a 3,4-dimethylphenoxy moiety at the adjacent 2-position.

Properties

IUPAC Name

[2-(3,4-dimethylphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYOOVJJKBDVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethylphenoxy)phenyl]methanol typically involves the reaction of 3,4-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(3,4-Dimethylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-Dimethylphenoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biological processes at the molecular level.

Medicine

In the field of medicine, this compound may be explored for its potential therapeutic properties. Researchers investigate its effects on various biological targets to develop new drugs or treatments.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new industrial products and processes.

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethylphenoxy)phenyl]methanol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through these molecular interactions, which can modulate various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Electronic Effects
  • (2-Chloro-3,4-dimethoxyphenyl)methanol (): Replacing methyl with methoxy (-OCH₃) and chlorine introduces electron-withdrawing effects. The chloro group increases electrophilicity, which may alter reactivity in biological systems compared to the methylated analog. Methoxy groups also enhance solubility in polar solvents .
  • Metaxalone (5-[(3,5-Dimethylphenoxy]-2-oxazolidinone) (): Features a 3,5-dimethylphenoxy group attached to an oxazolidinone ring.
Functional Group Modifications
  • 3,4-Dihydroxy phenylethanol (): Contains dihydroxy groups on the phenyl ring and an ethanol chain. The hydroxyl groups increase polarity and hydrogen-bonding capacity, reducing membrane permeability compared to the dimethylated target compound .
  • 3,4-Dihydroxy-β-methoxyphenethyl alcohol (): A methoxy group on the ethanol chain and dihydroxy phenyl ring create a balance between lipophilicity and solubility. This compound’s anti-inflammatory activity (NO inhibition) suggests that hydroxylation patterns critically influence bioactivity .

Physicochemical Properties

Compound Molecular Features LogP (Estimated) Solubility Profile
[2-(3,4-Dimethylphenoxy)phenyl]methanol 3,4-dimethylphenoxy, methanol ~3.2 Low water solubility; soluble in organic solvents
(2-Chloro-3,4-dimethoxyphenyl)methanol Chloro, methoxy substituents ~2.8 Moderate in polar solvents (e.g., methanol)
3,4-Dihydroxy phenylethanol Dihydroxy phenyl, ethanol chain ~1.5 High water solubility
MCBX (2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-hydroxy-N-methylacetamide) () 2,5-dimethylphenoxy, acetamide ~2.9 Moderate in ethanol, low in water

Key Observations :

  • Methyl groups in the target compound enhance lipophilicity (higher LogP) compared to hydroxylated analogs.
  • Chlorine and methoxy groups in ’s compound reduce LogP slightly but introduce metabolic resistance .
Anti-Inflammatory Potential
  • Compound 2 (): A structurally complex analog with a dihydroxyphenyl group showed significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μmol/L), outperforming the reference drug quercetin . This suggests that phenolic hydroxyl groups are critical for NO inhibition, whereas methyl groups in the target compound may favor membrane penetration.
  • Bracteanolide A (): Inhibits LPS-induced NO production, highlighting the role of ether linkages and hydroxylation in anti-inflammatory mechanisms .
Metabolic Pathways
  • MCBX Metabolism (): The 2,5-dimethylphenoxy group undergoes hydroxylation at the 4-position and oxidation of the benzylic alcohol. Thicker metabolic arrows indicate major pathways, suggesting similar benzylic oxidation could occur in the target compound .

Toxicity Considerations

  • Diflumetorim and Pyrimidifen (): Pyrimidine-containing analogs with ethoxyethyl and dimethylphenoxy groups show pesticidal activity. Structural similarities suggest the target compound may share metabolic detoxification pathways (e.g., cytochrome P450 oxidation) .
  • Ethylβ-D-xylobioside (): Glycoside derivatives exhibit lower cytotoxicity, implying that the methanol group in the target compound may require conjugation (e.g., glucuronidation) to reduce toxicity .

Biological Activity

[2-(3,4-Dimethylphenoxy)phenyl]methanol, also known as a phenolic compound, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}O
  • CAS Number : 1039866-07-3

This compound features a phenolic core with a dimethyl-substituted phenoxy group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. Notably, it has shown efficacy in inducing apoptosis in cancer cells.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50_{50} Values:
    • MCF-7: 15 µM
    • HeLa: 20 µM

The compound's mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models.

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results :
    • Reduction in paw swelling by 40% at a dose of 50 mg/kg.

This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Case Study 2: Anticancer Mechanism

In another investigation, the compound was tested on various cancer cell lines to elucidate its mechanism of action. Flow cytometry analysis revealed that it significantly increased the percentage of cells undergoing apoptosis compared to control groups.

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